molecular formula C19H21FO4 B14802080 (3S,4R,5R)-4-Benzyloxy-5-benzyloxymethyl-3-fluorotetrahydrofuran-2-ol

(3S,4R,5R)-4-Benzyloxy-5-benzyloxymethyl-3-fluorotetrahydrofuran-2-ol

Cat. No.: B14802080
M. Wt: 332.4 g/mol
InChI Key: DCERREAFHCWURR-MHYDHLEJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R,5R)-4-Benzyloxy-5-benzyloxymethyl-3-fluorotetrahydrofuran-2-ol is a complex organic compound with a unique stereochemistry. This compound is characterized by its tetrahydrofuran ring, which is substituted with benzyloxy and benzyloxymethyl groups, as well as a fluorine atom. The stereochemistry of the compound is defined by the specific spatial arrangement of its substituents, making it an interesting subject for research in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R,5R)-4-Benzyloxy-5-benzyloxymethyl-3-fluorotetrahydrofuran-2-ol typically involves multiple steps, starting from simpler precursors. One common approach is the protection of hydroxyl groups followed by the introduction of the benzyloxy and benzyloxymethyl groups. The fluorine atom is usually introduced via a nucleophilic substitution reaction. The reaction conditions often involve the use of strong bases and specific solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3S,4R,5R)-4-Benzyloxy-5-benzyloxymethyl-3-fluorotetrahydrofuran-2-ol can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the benzyloxy groups, yielding a simpler tetrahydrofuran derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid derivatives, while reduction can produce simpler tetrahydrofuran compounds.

Scientific Research Applications

(3S,4R,5R)-4-Benzyloxy-5-benzyloxymethyl-3-fluorotetrahydrofuran-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a useful tool in studying enzyme-substrate interactions and stereochemical effects in biological systems.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (3S,4R,5R)-4-Benzyloxy-5-benzyloxymethyl-3-fluorotetrahydrofuran-2-ol exerts its effects is largely dependent on its interactions with other molecules. The benzyloxy and benzyloxymethyl groups can participate in hydrogen bonding and hydrophobic interactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity and specificity for various molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3S,4R,5R)-4-Benzyloxy-5-benzyloxymethyl-3-fluorotetrahydrofuran-2-ol lies in its specific stereochemistry and the presence of a fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H21FO4

Molecular Weight

332.4 g/mol

IUPAC Name

(3S,4R,5R)-3-fluoro-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-ol

InChI

InChI=1S/C19H21FO4/c20-17-18(23-12-15-9-5-2-6-10-15)16(24-19(17)21)13-22-11-14-7-3-1-4-8-14/h1-10,16-19,21H,11-13H2/t16-,17+,18-,19?/m1/s1

InChI Key

DCERREAFHCWURR-MHYDHLEJSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](C(O2)O)F)OCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(O2)O)F)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.